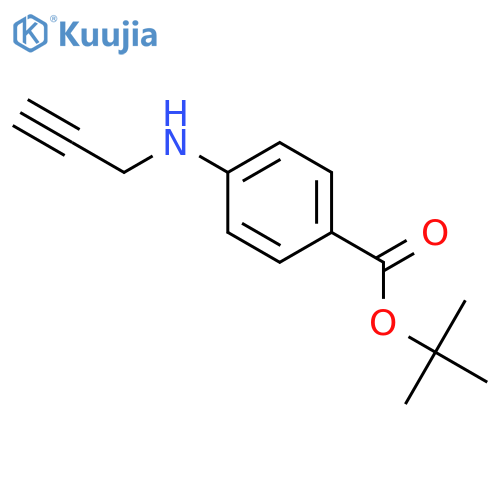

Cas no 112888-76-3 (tert-butyl 4-(prop-2-ynylamino)benzoate)

tert-butyl 4-(prop-2-ynylamino)benzoate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(prop-2-yn-1-ylamino)benzoate

- 4-(2-Propynylamino)benzoic acid 1,1-dimethylethyl ester

- tert-butyl 4-(prop-2-ynylamino)benzoate

- FD7135

- TERT-BUTYL 4-(2-PROPYNYLAMINO)BENZOATE

- tert-butyl 4-N-(prop-2-ynyl)aminobenzoate

- tert-butyl p-(prop-2-ynyl)aminobenzoate

- tert-butyl p-[N-(prop-2-ynyl)amino]benzoate

- tert-butyl-4-(prop-2-ynylamino)benzoate

- Tert-butyl-4-(2-propynylamino)benzoate

- Benzoic acid, 4-(2-propyn-1-ylaMino)-, 1,1-diMethylethyl ester

- 4107AH

- t-Butyl 4-(prop-2-ynylamino)benzoate

- AX8281936

- tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate

- 888B763

- Benzoic acid, 4-(2-propynylamino)-, 1,1-dimethylethyl ester

- AMY15432

- tert-Butyl4-(prop-2-yn-1-ylamino)benzoate

- DTXSID70435345

- AKOS015912299

- CS-M1332

- AS-49293

- MFCD11973652

- SCHEMBL433863

- 112888-76-3

-

- MDL: MFCD11973652

- インチ: 1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3

- InChIKey: WCHCOTTZGIWYPX-UHFFFAOYSA-N

- SMILES: O(C(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])([H])C#C[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- 精确分子量: 231.12600

- 同位素质量: 231.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 5

- 複雑さ: 300

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 38.3

じっけんとくせい

- 密度みつど: 1.085

- Boiling Point: 357.651 ºC at 760 mmHg

- フラッシュポイント: 170.102ºC

- Refractive Index: 1.557

- PSA: 38.33000

- LogP: 2.76000

tert-butyl 4-(prop-2-ynylamino)benzoate Security Information

tert-butyl 4-(prop-2-ynylamino)benzoate 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

tert-butyl 4-(prop-2-ynylamino)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T40580-1g |

tert-Butyl 4-(2-propynylamino)benzoate |

112888-76-3 | 98% | 1g |

¥10722.0 | 2023-09-06 | |

| ChemScence | CS-M1332-5g |

Benzoic acid, 4-(2-propyn-1-ylamino)-, 1,1-dimethylethyl ester |

112888-76-3 | 98.65% | 5g |

$1200.0 | 2022-04-28 | |

| abcr | AB483465-1 g |

t-Butyl 4-(prop-2-ynylamino)benzoate |

112888-76-3 | 1g |

€687.60 | 2023-04-20 | ||

| TRC | T204950-100mg |

tert-Butyl 4-(Prop-2-ynylamino)benzoate |

112888-76-3 | 100mg |

$ 275.00 | 2022-06-03 | ||

| Alichem | A019096123-5g |

tert-Butyl 4-(prop-2-yn-1-ylamino)benzoate |

112888-76-3 | 97% | 5g |

$773.80 | 2023-09-04 | |

| TRC | T204950-10mg |

tert-Butyl 4-(Prop-2-ynylamino)benzoate |

112888-76-3 | 10mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057582-100mg |

tert-Butyl 4-(2-propynylamino)benzoate |

112888-76-3 | 96% | 100mg |

¥823.00 | 2024-08-09 | |

| Aaron | AR00HD53-5g |

Benzoic acid, 4-(2-propynylamino)-, 1,1-dimethylethyl ester |

112888-76-3 | 96% | 5g |

$556.00 | 2025-01-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF783-250mg |

tert-butyl 4-(prop-2-ynylamino)benzoate |

112888-76-3 | 95% | 250mg |

¥930.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF783-1g |

tert-butyl 4-(prop-2-ynylamino)benzoate |

112888-76-3 | 95% | 1g |

¥1854.0 | 2024-04-25 |

tert-butyl 4-(prop-2-ynylamino)benzoate 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

tert-butyl 4-(prop-2-ynylamino)benzoateに関する追加情報

Professional Introduction to tert-butyl 4-(prop-2-ynylamino)benzoate (CAS No. 112888-76-3) in Modern Chemical and Biomedical Research

The compound tert-butyl 4-(prop-2-ynylamino)benzoate, identified by the CAS number 112888-76-3, represents a significant advancement in the realm of specialized organic chemistry and its applications in biomedical research. This compound, characterized by its unique structural motif—a benzoate core functionalized with a propargylamine substituent and a tert-butyl group—has garnered attention for its versatile reactivity and potential therapeutic implications. The benzoate moiety, a well-documented pharmacophore, is widely recognized for its role in modulating biological pathways, while the propargylamine group introduces reactive sites suitable for further derivatization, making this molecule a valuable scaffold for drug discovery efforts.

In recent years, the integration of tert-butyl 4-(prop-2-ynylamino)benzoate into synthetic chemistry has opened new avenues for the development of novel bioactive molecules. The tert-butyl group, serving as a steric shield, enhances the compound's stability under various reaction conditions while maintaining its solubility in organic solvents. This balance is particularly advantageous in medicinal chemistry applications, where both chemical stability and solubility are critical factors influencing the success of synthetic routes. The propargylamine moiety, on the other hand, provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the construction of complex molecular architectures.

The significance of tert-butyl 4-(prop-2-ynylamino)benzoate extends beyond its synthetic utility; it has also been explored in several cutting-edge biomedical research areas. One notable application lies in its potential as an intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are increasingly recognized as promising therapeutic targets due to their critical roles in disease pathogenesis. The benzoate core of this compound can be modified to interact with specific pockets on target proteins, while the propargylamine group allows for the introduction of additional pharmacophoric elements that enhance binding affinity and selectivity.

Recent studies have highlighted the compound's relevance in the development of novel anticancer agents. Cancer cells often exhibit altered signaling pathways that contribute to their uncontrolled growth and resistance to conventional therapies. By leveraging the structural flexibility of tert-butyl 4-(prop-2-ynylamino)benzoate, researchers have designed derivatives capable of disrupting key oncogenic pathways. For instance, modifications at the propargylamine position have led to compounds that inhibit tyrosine kinases, enzymes overexpressed in many cancers. These derivatives exhibit promising preclinical activity by modulating downstream signaling cascades that regulate cell proliferation and survival.

The compound's potential extends to neurodegenerative diseases as well. Neuroinflammation and oxidative stress are hallmark features of conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD). Researchers have utilized tert-butyl 4-(prop-2-ynylamino)benzoate as a scaffold to develop molecules that can scavenge reactive oxygen species (ROS) or inhibit inflammatory cytokines. The benzoate moiety is particularly effective in neutralizing ROS due to its ability to form stable radicals upon reaction with peroxides. This property makes it an attractive component in designing neuroprotective agents aimed at mitigating oxidative damage and reducing inflammation in neuronal cells.

In addition to its therapeutic applications, tert-butyl 4-(prop-2-ynylamino)benzoate has found utility in materials science research. Its unique structural features make it an excellent candidate for designing organic semiconductors and light-emitting diodes (OLEDs). The conjugated system formed by the benzoate and propargylamine groups facilitates efficient charge transport, which is essential for applications in electronic devices. Researchers have synthesized π-block copolymers incorporating this compound as a monomer unit, resulting in materials with enhanced charge mobility and luminescent properties. These advancements hold promise for next-generation display technologies and energy-efficient lighting solutions.

The synthesis of tert-butyl 4-(prop-2-ynylamino)benzoate itself presents an interesting challenge due to its multifunctional nature. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent advances in transition-metal-catalyzed reactions have streamlined these processes significantly. For example, palladium-catalyzed cross-coupling reactions between halogenated benzoates and propargylamines provide an efficient pathway to construct the desired core structure with minimal byproducts. Such methodologies align well with green chemistry principles by reducing waste generation and minimizing hazardous reagent usage.

The compound's stability under various storage conditions is another critical factor influencing its practicality in research settings. Studies have demonstrated that tert-butyl 4-(prop-2-ynylamino)benzoate remains stable under inert atmospheres at room temperature for extended periods, making it suitable for long-term storage without degradation. This stability is attributed to the electronic effects of the benzoate and tert-butyl groups, which shield reactive sites from environmental influences such as moisture or oxygen exposure. Furthermore, solubility studies indicate that this compound exhibits good solubility in common organic solvents like dichloromethane or tetrahydrofuran (THF), facilitating its use in solution-based synthetic protocols.

From an industrial perspective, scaling up the production of tert-butyl 4-(prop-2-ynylamino)benzoate presents both opportunities and challenges. While laboratory-scale synthesis can be achieved using standard equipment, industrial-scale production requires careful consideration of cost-effectiveness and process efficiency. Continuous flow chemistry has emerged as a promising approach for large-scale synthesis due to its ability to improve reaction yields while reducing energy consumption compared to batch processing methods. Additionally, solvent recovery systems can be integrated into these processes to minimize environmental impact—a crucial consideration given increasing regulatory pressures on chemical manufacturing.

The future prospects of tert-butyl 4-(prop-2-ynylamino)benzoate are bright, with ongoing research exploring new derivatives and applications across multiple disciplines. Advances in computational chemistry have enabled researchers to predict novel molecular structures with enhanced bioactivity using this scaffold as a starting point. Machine learning algorithms can identify optimal substitution patterns on the benzoate ring or at positions along the propargylamine chain that maximize therapeutic efficacy while minimizing side effects—a task that would be computationally prohibitive without modern computational tools.

In conclusion,tert-butyl 4-(prop-2-ynylamino)benzoate (CAS No., 112888-76-3) stands out as a versatile building block with far-reaching implications in chemical synthesis and biomedical research alike Its unique structural features offer unparalleled flexibility for designing molecules tailored toward specific biological targets Whether used as an intermediate drug discovery or incorporated into advanced materials this compound exemplifies how innovative molecular design continues shape progress across scientific fields Its continued exploration promises further breakthroughs enhancing our understanding addressing complex challenges

112888-76-3 (tert-butyl 4-(prop-2-ynylamino)benzoate) Related Products

- 101248-36-6(Ethyl 4-(prop-2-ynylamino)benzoate)

- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)

- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)

- 786617-12-7(AHU-377(Sacubitril))

- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)

- 113003-49-9(α-Chloro-9-anthraldoxime)

- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)